![molecular formula C13H12ClNO2S B5745221 2-chloro-N-(2-furylmethyl)-5-(methylthio)benzamide](/img/structure/B5745221.png)
2-chloro-N-(2-furylmethyl)-5-(methylthio)benzamide
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Overview
Description
2-chloro-N-(2-furylmethyl)-5-(methylthio)benzamide, also known as Furfurylthiochloromethylbenzamide (FFCMB), is a synthetic compound that has been extensively studied for its potential therapeutic applications. FFCMB is a member of the benzamide family, which is known for its diverse biological activities, including antitumor, antifungal, and antiviral properties.
Mechanism of Action
The exact mechanism of action of FFCMB is not fully understood, but studies have suggested that it may inhibit various cellular processes involved in tumor growth and proliferation, such as DNA synthesis and cell cycle progression. FFCMB has also been shown to have antimicrobial activity, possibly by disrupting the cell membrane of microorganisms.
Biochemical and physiological effects:
FFCMB has been shown to have low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective treatment option. Studies have also suggested that FFCMB may have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of FFCMB is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and toxicity, which may limit its clinical applications.
Future Directions
1. Investigating the potential use of FFCMB in combination with other chemotherapeutic agents for enhanced antitumor activity.
2. Studying the pharmacokinetics and toxicity of FFCMB to determine its safety and efficacy in clinical settings.
3. Exploring the potential use of FFCMB in the treatment of viral and fungal infections.
4. Investigating the potential neuroprotective effects of FFCMB in the treatment of neurodegenerative diseases.
5. Developing new analogs of FFCMB with improved pharmacological properties for clinical use.
Synthesis Methods
FFCMB can be synthesized through a multistep process that involves the reaction of 2-chloro-5-(methylthio)benzoic acid with furfurylamine, followed by the addition of chloromethyl chloroformate. The final product is obtained through purification and crystallization.
Scientific Research Applications
FFCMB has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, infectious diseases, and neuroscience. In oncology, FFCMB has shown promising antitumor activity against various types of cancer, including breast, lung, and prostate cancer. In infectious diseases, FFCMB has been shown to have antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections. In neuroscience, FFCMB has been studied for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-5-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-18-10-4-5-12(14)11(7-10)13(16)15-8-9-3-2-6-17-9/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVEBYNNBQSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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